MM-401 Inhibits MLL1 Methyltransferase Activity with an IC50 of 0.32 µM While Sparing Other MLL Family HMTs
MM-401 inhibits MLL1 core complex H3K4 methyltransferase activity with an IC50 of 0.32 µM in a scintillation counter assay using reconstituted MLL1 core complex [1]. Critically, at concentrations up to 500 µM, MM-401 does not inhibit other MLL family histone methyltransferases including MLL2, MLL3, MLL4, SET1A, and SET1B, nor does it inhibit non-MLL family HMTs such as SET7/9, EZH2, G9a, Suv39h1, MMSET, or DOT1L [1][2]. This contrasts with pan-WDR5 antagonists like OICR-9429 which disrupt WDR5 interactions with multiple partners including MLL and Histone 3 (IC50 < 1 µM for cellular disruption of MLL1-WDR5 and RbBP5-WDR5) [3]. The selectivity of MM-401 arises from the unique biochemical requirement of WDR5 for MLL1 complex integrity; WDR5 is essential for MLL1 activity but dispensable for MLL2-4 and SET1 complexes [1].
| Evidence Dimension | MLL family HMT selectivity (inhibition at 500 µM) |
|---|---|
| Target Compound Data | MM-401: No inhibition of MLL2, MLL3, MLL4, SET1A, SET1B, SET7/9, EZH2, G9a, Suv39h1, MMSET, DOT1L at 500 µM |
| Comparator Or Baseline | MLL1: IC50 = 0.32 µM; Other MLL family HMTs: 0% inhibition at 500 µM |
| Quantified Difference | >1,500-fold selectivity window between MLL1 inhibition (IC50 0.32 µM) and lack of effect on other MLL family HMTs (up to 500 µM) |
| Conditions | In vitro reconstituted MLL1 core complex assay; H3K4 methyltransferase activity measured by scintillation counter; other HMTs tested in parallel using their respective reconstituted complexes |
Why This Matters
This selectivity profile ensures that observed biological effects can be attributed specifically to MLL1 inhibition rather than off-target suppression of related HMTs, which is critical for mechanistic studies in MLL-rearranged leukemia models.
- [1] Cao F, et al. Targeting MLL1 H3K4 methyltransferase activity in MLL leukemia. Mol Cell. 2014 Jan 23;53(2):247-61. Figure 2B, Supplemental Figure 2C-D. View Source
- [2] Cao F, et al. Targeting MLL1 H3K4 methyltransferase activity in MLL leukemia. Mol Cell. 2014 Jan 23;53(2):247-61. Figure 2C: WDR5 requirement for MLL1 but not MLL2-4 or SET1 complexes. View Source
- [3] Probes & Drugs Portal. OICR-9429 (PD000011). View Source
